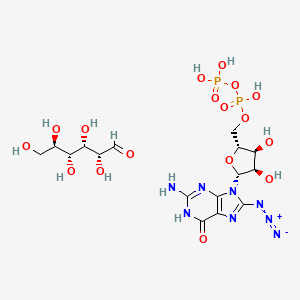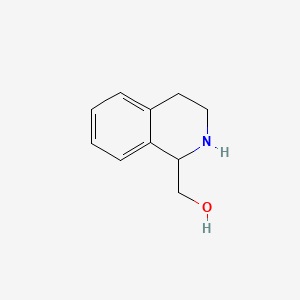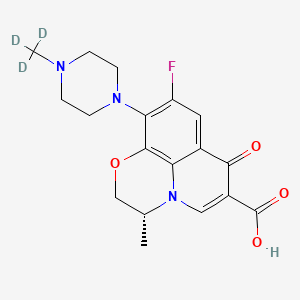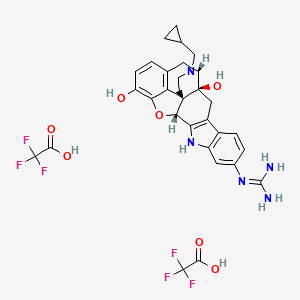
6'-Guanidinonaltrindole Ditrifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Guanidinonaltrindole Ditrifluoroacetate is a chemical compound known for its selective agonist activity on κ/δ opioid receptor heterodimers. It is primarily used in scientific research, particularly in the fields of neurology and pain management. The compound has a molecular formula of C27H29N5O3 • 2C2HF3O2 and a molecular weight of 471.562 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Guanidinonaltrindole Ditrifluoroacetate involves multiple steps, starting from the appropriate indole derivatives. The key steps include:
Formation of the indole core: This is typically achieved through Fischer indole synthesis.
Functionalization: Introduction of the guanidine group and other functional groups to the indole core.
Final coupling: The final step involves coupling the functionalized indole with trifluoroacetic acid to form the ditrifluoroacetate salt.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling up of the reaction volumes and optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6’-Guanidinonaltrindole Ditrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, particularly the guanidine group.
Substitution: The compound can undergo substitution reactions, particularly at the indole core and guanidine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 6’-Guanidinonaltrindole Ditrifluoroacetate, which are often used for further research and development .
Scientific Research Applications
6’-Guanidinonaltrindole Ditrifluoroacetate has several scientific research applications:
Pain Management: The compound functions as an analgesic, demonstrating the functional relevance of opioid receptor heterodimers in vivo.
Addiction Research: It is used to investigate the mechanisms of addiction and potential therapeutic targets.
Cognitive Studies: The compound is also involved in research related to memory, learning, and cognition.
Mechanism of Action
6’-Guanidinonaltrindole Ditrifluoroacetate exerts its effects by selectively activating κ/δ opioid receptor heterodimers. It functions as a biased agonist of the κ-opioid receptor, activating the G protein pathway while inhibiting the β-arrestin pathway. This selective activation is thought to produce analgesia without dysphoria and with a lower incidence of tolerance .
Comparison with Similar Compounds
Similar Compounds
5’-Guanidinonaltrindole: Another selective agonist of κ-opioid receptors.
RB-64: A κ-opioid receptor agonist with different selectivity.
Noribogaine: A compound with activity on opioid receptors but different pharmacological properties.
ICI-199,441: Another κ-opioid receptor agonist used in research.
Uniqueness
6’-Guanidinonaltrindole Ditrifluoroacetate is unique due to its selective activation of κ/δ opioid receptor heterodimers and its biased agonism towards the G protein pathway. This selectivity makes it a valuable tool in research for understanding the functional roles of opioid receptor heterodimers and developing potential therapeutic agents with reduced side effects .
Properties
IUPAC Name |
2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-8-yl]guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNPCNFQFSLIQZ-AWCPWCJTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F6N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

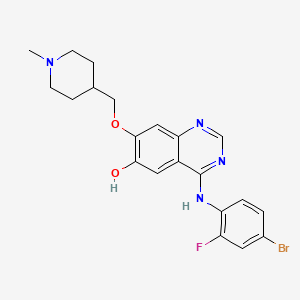
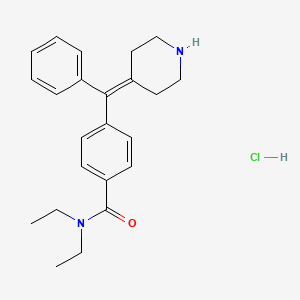
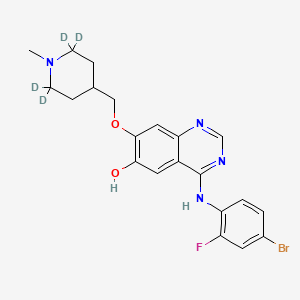
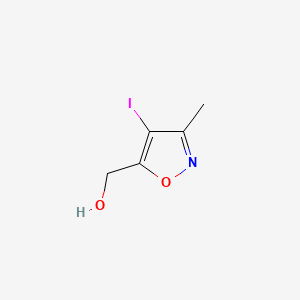
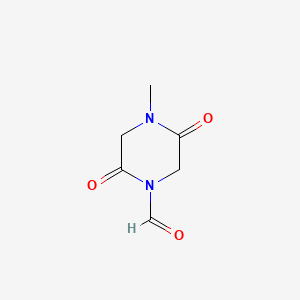

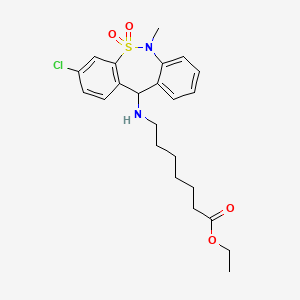
![(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol](/img/structure/B584760.png)
![(1R,2S)-2-[(Phenylmethoxy)methyl]-3-cyclopenten-1-ol](/img/structure/B584761.png)
